2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide is a complex organic compound that features a combination of cyano groups, pyrrole, and benzothiopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials might include substituted pyrroles, benzothiopyran derivatives, and cyano-containing reagents. Common synthetic routes could involve:
Formation of the pyrrole ring: This can be achieved through cyclization reactions of suitable precursors.
Introduction of cyano groups: This step might involve nucleophilic substitution reactions using cyanide sources.
Coupling reactions: The final step could involve coupling the pyrrole and benzothiopyran moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Batch or continuous flow processes: Depending on the reaction kinetics and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide: Lacks the benzothiopyran moiety.
N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide: Lacks the cyano and pyrrole groups.
Uniqueness
The uniqueness of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)prop-2-enamide lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(3,4-dihydro-2H-thiochromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-13-14(10-16(12-22)24(13)2)9-15(11-21)20(25)23-18-7-8-26-19-6-4-3-5-17(18)19/h3-6,9-10,18H,7-8H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQJFCQABTDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2CCSC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.